CP 141938
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-24(28(3,25)26)18-11-12-20(27-2)17(14-18)15-23-19-10-7-13-22-21(19)16-8-5-4-6-9-16/h4-6,8-9,11-12,14,19,21-23H,7,10,13,15H2,1-3H3/t19-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLOIBNBDUHEFY-FPOVZHCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)OC)CNC2CCCNC2C3=CC=CC=C3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC(=C(C=C1)OC)CN[C@H]2CCCN[C@H]2C3=CC=CC=C3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438758 | |
| Record name | CP 141938 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182822-62-4 | |
| Record name | CP 141938 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Target Interactions of Cp 141938
Neurokinin-1 Receptor Antagonism
CP 141938 functions as a potent and selective antagonist of the neurokinin-1 (NK1) receptor. tocris.comjneurology.com NK1 receptors are a class of G protein-coupled receptors that bind Substance P, a neuropeptide involved in various physiological processes, including pain, inflammation, and centrally mediated activities. tocris.comresearchgate.net
Selectivity and Potency in Receptor Binding Assays
The selectivity and potency of compounds like this compound for the NK1 receptor are typically determined through rigorous receptor binding assays. These assays involve the use of radiolabeled ligands, such as Substance P, to measure the compound's affinity for the receptor. psu.edu Such experiments characterize neurokinin receptor subtypes and quantify the strength of the antagonist's interaction with the receptor, often expressed as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). psu.edu this compound has been identified as a potent and selective NK1 receptor antagonist. tocris.comjneurology.com
ATP-Binding Cassette Transporter Interactions: P-glycoprotein (MDR1)
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is a prominent ATP-binding cassette (ABC) transporter. This efflux pump is strategically located in various biological barriers, including the blood-brain barrier, gastrointestinal tract, liver, and kidney, where it plays a crucial role in limiting the distribution of xenobiotics and promoting their elimination from the body. P-gp's broad substrate specificity contributes significantly to multidrug resistance in various contexts.
Substrate Recognition and Efflux Mechanisms
This compound has been identified as a substrate of P-glycoprotein. tocris.comjneurology.com P-gp exhibits wide substrate selectivity, preferentially transporting neutral or positively charged hydrophobic molecules. The mechanism of P-gp-mediated efflux involves the recognition of the drug by the transporter, followed by ATP binding and its subsequent hydrolysis. This energy-dependent process powers the active extrusion of the substrate from the intracellular environment to the extracellular space. Proposed models for P-gp-mediated drug efflux include the "classical pore pump model," the "hydrophobic vacuum cleaner (HVC) model," and the "flippase model."
Modulation of ATPase Activity by this compound
P-glycoprotein's efflux function is intrinsically linked to its ATPase activity, as ATP hydrolysis provides the energy for substrate transport. Research has shown that this compound stimulates the ATPase activity of human recombinant MDR1. tocris.comjneurology.com This stimulation of ATPase activity indicates that this compound engages with the P-gp transporter in a manner that triggers its catalytic cycle, a common characteristic of P-gp substrates. Compounds can modulate P-gp ATPase activity in various ways, including stimulating basal activity at low concentrations, increasing activity in a dose-dependent manner, or inhibiting both basal and compound-stimulated activity.
Influence on Efflux Ratio in Transfected Cell Systems
The influence of this compound on efflux ratios has been characterized in various in vitro and in vivo models, demonstrating its susceptibility to P-gp mediated efflux. In KBV1 cells, which express P-gp, cell-associated concentrations of this compound were observed to be 9.4-fold lower compared to KB3.1 control cells. tocris.comjneurology.com Furthermore, in Madin-Darby canine kidney (MDCK) cells transfected to express human MDR1, the asymmetric transport of this compound was found to be 5-fold higher than in wild-type MDCK cells. tocris.com
The efflux ratio, calculated as the ratio of apparent permeability in the basolateral-to-apical direction (Papp(B-A)) to the apical-to-basolateral direction (Papp(A-B)), is a key indicator of active efflux, with a ratio of 2 or greater typically suggesting P-gp mediated efflux. These findings in transfected cell systems underscore this compound's role as a P-gp substrate.
In in vivo studies, the impact of P-gp on this compound's disposition is also evident. For instance, the brain/plasma ratio for this compound in FVB mice was significantly lower (50-fold) compared to mdr1a/b(-/-) mice, which lack functional P-gp, indicating substantial P-gp efflux at the blood-brain barrier. tocris.com Pretreatment with the P-gp inhibitor MS-073 increased the brain/plasma ratio for this compound brain concentrations by 13-fold, further confirming the influence of P-gp on its brain disposition. tocris.com
Table 1: Efflux Characteristics of this compound in Cell Systems
| Cell System | Observation | Fold Difference / Ratio | Source |
| KBV1 cells vs. KB3.1 control cells (P-gp expressing vs. control) | Cell-associated drug concentrations of this compound | 9.4-fold lower in KBV1 cells | tocris.comjneurology.com |
| MDCK cells expressing human MDR1 vs. wild-type MDCK cells | Asymmetric transport of this compound | 5-fold higher in MDR1-expressing cells | tocris.com |
Table 2: Influence of P-glycoprotein on this compound Brain Disposition
| Animal Model | Condition | Brain/Plasma Ratio (Relative) | Source |
| FVB mice vs. mdr1a/b(-/-) mice | Without P-gp inhibitor | 50-fold lower in FVB mice | tocris.com |
| Gerbils | With MS-073 (P-gp inhibitor) pretreatment | 13-fold increase in brain concentrations | tocris.com |
Cellular and Subcellular Transport Mechanisms of Cp 141938
Blood-Brain Barrier Permeation Dynamics
The blood-brain barrier (BBB) is a highly selective barrier that regulates the passage of substances into the central nervous system (CNS), primarily through specialized endothelial cells with tight junctions and the presence of efflux transporters. acs.orgtandfonline.com The permeation dynamics of CP 141938 across the BBB are significantly influenced by active transport mechanisms.
Role of Efflux Transporters in Brain Disposition
A critical determinant of this compound's brain disposition is its interaction with efflux transporters, notably P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1. acs.orgacs.orgnih.gov P-gp is an ATP-dependent efflux pump expressed at the brain capillary endothelial cells, which actively extrudes xenobiotics from the brain, thereby maintaining low unbound drug concentrations in the brain relative to plasma. acs.orgnih.govuniversiteitleiden.nldp.tech
Studies have demonstrated that this compound stimulates the ATPase activity of human recombinant MDR1, indicating its recognition as a substrate by this transporter. acs.org In Madin-Darby canine kidney (MDCK) cells engineered to express human MDR1, the asymmetric transport of this compound was observed to be 5-fold higher compared to wild-type MDCK cells, further confirming its susceptibility to P-gp mediated efflux. acs.org
Impact of P-gp on Brain/Plasma Ratio: In mdr1a/b(-/-) mice, which are deficient in P-gp, the brain/plasma ratio for this compound was found to be approximately 50-fold higher than in wild-type FVB mice, 1 hour following a 3 mg/kg subcutaneous dose. acs.org This stark difference underscores the significant role of P-gp in limiting this compound's entry into the brain.
Effect of P-gp Inhibition: Pretreatment with the P-gp inhibitor MS-073 in gerbils resulted in a 13-fold increase in the brain/plasma ratio for this compound. acs.org This inhibition of P-gp efflux led to a leftward shift in the dose and plasma concentration-response curves of this compound, indicating enhanced central activity due to increased brain exposure. acs.org However, brain concentrations associated with the pharmacologic response remained unchanged, suggesting that P-gp primarily influences brain entry rather than the compound's interaction with its target once it has crossed the BBB. acs.org
These findings collectively establish that P-gp efflux profoundly influences the brain disposition and centrally mediated in vivo activity of this compound. acs.org
Unbound Drug Fraction in Brain Compartments
The unbound drug fraction in the brain (f_u,brain) and the unbound brain-to-plasma concentration ratio (K_p,uu,brain) are crucial parameters for understanding a drug's exposure at its CNS target site. universiteitleiden.nl
The unbound fraction of drugs in the brain (f_u,brain) is a critical parameter for evaluating the interaction of compounds with CNS targets. universiteitleiden.nl This fraction is commonly determined using equilibrium dialysis of whole-brain homogenate. universiteitleiden.nl The unbound brain concentration (C_u,brain) is subsequently estimated by multiplying the total brain concentration by the unbound fraction. universiteitleiden.nl
Studies using rat brain slices determined the f_u,brain for this compound to be 0.017. Interestingly, brain slices prepared from P-gp knockout (KO) and wild-type (WT) mice showed no significant difference in f_u,brain values for this compound, indicating that P-gp primarily affects the total brain concentration by limiting entry, rather than altering the fraction of the drug that is unbound within the brain tissue itself.
The unbound brain-to-plasma concentration ratio (K_p,uu,brain) serves as a key in vivo pharmacokinetic parameter for assessing the extent of brain penetration. universiteitleiden.nl For P-glycoprotein substrates like this compound, the relationship between unbound concentrations in the brain, cerebrospinal fluid (CSF), and plasma has been investigated. universiteitleiden.nl
The ratios of the area under the curve (AUC) of C_u,brain/C_CSF and C_u,brain/C_u,plasma for this compound, determined using different in vitro methods, are presented in the table below. universiteitleiden.nl
Table 1: Unbound Concentration Ratios for this compound
| Method | C_u,brain/C_CSF Ratio | C_u,brain/C_u,plasma Ratio |
| Brain Slice Method | 0.57 | 0.066 |
| Brain Homogenate | 1.1 | 0.13 |
For efflux substrates such as this compound, cerebrospinal fluid (C_CSF) concentration appears to be an equivalent or more accurate surrogate for predicting unbound brain concentration (C_u,brain) compared to unbound plasma concentration (C_u,plasma). universiteitleiden.nl this compound is characterized as a compound that reaches brain equilibrium relatively slowly, typically requiring approximately one hour after subcutaneous administration.
Intracellular Pharmacokinetics and Distribution
The intracellular pharmacokinetics and distribution of this compound are primarily characterized within the context of its brain disposition, largely due to the significant influence of efflux transporters at the blood-brain barrier. Detailed information regarding its general intracellular distribution across a wide range of tissues beyond the brain is not extensively documented in the available literature.
Physiologically based pharmacokinetic (PBPK) models, which can differentiate between extracellular and intracellular spaces within the brain, estimate rate constants for drug transfer between the extracellular fluid (ECF) and the intracellular compartment. These estimations are often derived from total brain homogenate concentrations, providing insights into the partitioning of the drug within the brain's cellular environment.
Preclinical Methodologies for Assessing Cp 141938 Activity and Disposition
In Vivo Experimental Models
In vivo experimental models are indispensable for characterizing the activity and disposition of novel chemical compounds targeting the central nervous system (CNS). For a compound such as CP 141938, rodent models provide a critical platform to understand its ability to cross the blood-brain barrier (BBB), its distribution within the brain, and the relationship between its concentration in the brain and its pharmacological effects. Methodologies such as the use of P-glycoprotein (P-gp) knockout models, assessment of brain-to-plasma ratios, and microdialysis are pivotal in these preclinical evaluations.
Rodent Models for Brain Disposition Studies
P-glycoprotein (P-gp), an efflux transporter located at the BBB, plays a significant role in limiting the brain penetration of many xenobiotics. To assess whether a compound is a substrate of P-gp, studies often compare its brain accumulation in wild-type rodents with that in genetically modified rodents that lack functional P-gp (P-gp knockout models).
In P-gp knockout mice, a 17- to 83-fold increase in the brain concentration of P-gp substrates has been observed compared to wild-type mice, while the concentration in other organs like the liver and kidneys only increased by 2- to 3-fold. This demonstrates the critical role of P-gp in restricting the entry of substances into the brain. Such models are essential for determining if the brain distribution of a compound is significantly limited by this efflux pump. For a compound like this compound, a higher brain-to-plasma ratio in P-gp knockout models compared to wild-type strains would indicate that it is a substrate for P-gp, and its brain exposure is actively limited by this transporter.
The brain-to-plasma ratio (Kp) is a key parameter used to quantify the extent of a drug's brain penetration. It is typically calculated from the area under the concentration-time curve (AUC) in the brain and plasma. A more refined measure is the unbound brain-to-plasma ratio (Kp,uu), which accounts for the fraction of the drug that is not bound to proteins in both plasma and brain tissue and is therefore pharmacologically active. Kp,uu values close to one suggest passive diffusion across the BBB, values greater than one indicate active uptake, and values less than one suggest active efflux.
For this compound, studies in rats have characterized its plasma and brain concentration-time profiles. Research has shown that after subcutaneous administration, it takes approximately one hour for this compound to reach equilibrium between the brain and plasma. This is considered a relatively slow equilibration time compared to other compounds.
Below is a table detailing the pharmacokinetic parameters of this compound in rats, which are used to understand its brain disposition.
| Parameter | Value | Description |
| Observed t1/2eq (h) | 1 | The observed time for the brain-to-plasma concentration ratio to reach 50% of its equilibrium value. |
| Unbound fraction in plasma (fu,plasma) | 0.07 | The fraction of the drug in plasma that is not bound to proteins. |
| Unbound fraction in brain (fu,brain) | 0.60 | The fraction of the drug in brain tissue that is not bound to proteins. |
Data derived from studies in rats.
Microdialysis Techniques for Extracellular Concentration Measurement
Microdialysis is a minimally invasive sampling technique used in living animals to measure the concentration of unbound molecules in the extracellular fluid (ECF) of specific brain regions. A small probe with a semipermeable membrane is inserted into the brain tissue. A physiological solution (perfusate) is slowly pumped through the probe, allowing substances from the brain's ECF to diffuse across the membrane into the perfusate, which is then collected for analysis.
This technique is particularly valuable as it allows for the continuous monitoring of unbound drug concentrations at the site of action in the brain of an awake and behaving animal. This provides a more accurate measure of the pharmacologically active concentration of a drug, which can then be correlated with its pharmacological effects. For a compound like this compound, microdialysis could be employed to determine its unbound concentration-time profile in specific brain regions, offering a deeper understanding of its pharmacokinetic-pharmacodynamic relationship.
Pharmacokinetic-Pharmacodynamic Relationship in Animal Models
Understanding the relationship between the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is crucial for drug development. In animal models, this involves correlating the concentration of the drug at its target site with the observed pharmacological effect.
For CNS drugs, establishing this relationship is dependent on accurately measuring the drug's concentration in the brain over time and linking it to a relevant behavioral or physiological endpoint. The brain concentration data obtained from brain-to-plasma ratio studies and microdialysis for a compound like this compound would be essential for building these models. By understanding this relationship, researchers can better predict the therapeutic window and dosing regimen for a new drug candidate. Animal infection models, for instance, are often used in the PK/PD evaluation of antimicrobial agents to mimic human diseases and determine optimal drug exposures for therapeutic success. While this compound is not an antimicrobial, the principles of PK/PD modeling are broadly applicable across different therapeutic areas.
Computational and in Silico Approaches for Cp 141938 Research
Prediction Modeling of Blood-Brain Barrier Permeability
The blood-brain barrier (BBB) presents a significant challenge for drug delivery to the CNS. Computational models are crucial for predicting a compound's ability to cross this selective barrier.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are developed to establish a correlation between a compound's chemical structure and its biological activity, such as BBB permeability. These models are instrumental in predicting the BBB permeation of drug candidates at early stages of drug development. umich.edu
In the context of CP 141938, some QSAR studies on blood-brain barrier permeation have noted its behavior. For instance, in certain QSAR models, this compound, alongside other P-glycoprotein (P-gp) substrates like digoxin (B3395198) and quinidine, was explicitly excluded by authors because it exhibited a poor fit into the derived predictive equations. sigmaaldrich.com This suggests that while QSAR models are broadly effective for many compounds, the specific transport mechanisms or physicochemical properties of this compound might necessitate more specialized modeling approaches or datasets that account for active transport.
QSAR models typically utilize various descriptors derived from two-dimensional representations of molecules, employing methodologies such as k-Nearest Neighbors and Support Vector Machine approaches. umich.edu The aim is to achieve high predictive power for BBB permeability, often quantified by the logarithm of blood-brain partitioning (LogBB). researchgate.net
In Silico Prediction of P-glycoprotein Efflux Potential
P-glycoprotein (P-gp) is a well-characterized efflux transporter located at the BBB, playing a critical role in limiting the brain penetration of many drugs by actively pumping them out of the brain. epa.gov In silico prediction models for P-gp efflux potential are therefore vital for assessing brain penetration.
This compound is recognized as a P-gp substrate. sigmaaldrich.comnih.govnih.gov Studies have shown that its brain-to-plasma ratio in mdr1a/b knockout mice was significantly higher (50-fold) compared to wild-type mice, underscoring the substantial influence of P-gp on its brain penetration.
The development of in silico prediction models for P-gp efflux potential in brain capillary endothelial cells (BCEC) has been a significant area of research. These models aim to predict the brain-to-plasma concentration ratio (Kp,brain) and unbound brain-to-plasma concentration ratio (Kp,uu,brain) for P-gp substrates based solely on chemical structure information. epa.gov Such systems have demonstrated improved predictive accuracy for the brain penetration of drugs compared to earlier studies.
Physiologically Based Pharmacokinetic (PBPK) Modeling for Brain Drug Disposition
Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful computational approach that simulates drug disposition within the body, including specific organs like the brain, by integrating physiological parameters with drug-specific properties. These models are particularly useful for characterizing drug pharmacokinetics in plasma and various tissues.
This compound has been included in PBPK modeling studies to investigate its pharmacokinetics in rat brain and plasma following subcutaneous administration. These studies examine factors such as blood-brain barrier permeability, plasma protein binding, and brain tissue binding to understand the time required for a compound to reach brain equilibrium.
A hybrid brain PBPK model has been utilized to characterize the pharmacokinetics of this compound, among other compounds, in rat brain and plasma. This type of modeling helps to demonstrate that rapid brain equilibration necessitates a combination of high BBB permeability and low brain tissue binding; high BBB permeability alone does not guarantee rapid equilibration.
PBPK models for assessing brain drug disposition often involve compartments for brain vascular, cerebrospinal fluid (CSF), brain extracellular fluid (ECF), and tissue, using reference physiological parameters. Drug transfer across the BBB and blood-cerebrospinal fluid barrier (BCSFB) is described using first-order bidirectional parameters, including permeability. The goal is to predict brain concentration levels by incorporating barrier resistance to transport, disposition within the brain, and drug-brain binding.
The application of PBPK models, combined with experimental data, allows for a comprehensive understanding of how compounds like this compound distribute within the CNS. For instance, this compound has been classified as a "slower" compound in terms of reaching brain equilibrium, requiring approximately one hour after subcutaneous administration in some models.
Molecular Docking and Simulation Studies for Receptor Interaction Profiling
Molecular docking and simulation studies are computational techniques used to predict the preferred binding orientation of a ligand (such as a drug candidate) to a receptor (e.g., a protein or enzyme) to form a stable complex. sigmaaldrich.com These methods are crucial for understanding the nature and mode of binding interactions, predicting binding affinity, and guiding the rational design of new agents with improved efficacy and specificity. sigmaaldrich.com
While molecular docking and dynamics simulations are widely applied in drug discovery to investigate protein-ligand interactions, predict binding modes, and assess the stability of complexes, no specific published molecular docking or simulation studies focusing on the receptor interaction profiling of this compound were identified in the provided search results. Generally, these studies involve predicting three-dimensional structures of adducts, analyzing spatial and energetic compatibility between the ligand and the receptor's active site, and evaluating various types of interactions such as hydrogen bonds, electrostatic interactions, and steric forces.
Despite the absence of direct findings for this compound in this specific context, the principles of molecular docking and simulation remain highly relevant for compounds like this compound, especially if its mechanism of action involves specific receptor binding. Such studies would typically aim to identify potential biological targets, optimize binding affinity, and understand the molecular basis of its effects.
Pharmacological Modulation and Regulatory Networks Involving Cp 141938
Impact of P-glycoprotein Inhibition on Pharmacological Activity
Research has demonstrated that CP 141938 stimulates the ATPase activity of human recombinant MDR1, a gene encoding P-gp, with kinetic parameters similar to those observed with CP-122721, another neurokinin-1 receptor antagonist slu.se. In cellular studies, cell-associated concentrations of this compound were found to be 9.4-fold lower in KBV1 cells, which express P-gp, compared to KB3.1 control cells slu.se. Furthermore, in Madin-Darby canine kidney (MDCK) cells engineered to express human MDR1, the asymmetric transport of this compound was 5-fold higher than in wild-type MDCK cells, indicating active efflux by P-gp slu.se.
The impact of P-gp efflux on this compound's in vivo pharmacological activity and brain penetration is substantial. In gerbils, pretreatment with MS-073, a known P-gp inhibitor, led to a marked increase in the brain/plasma ratio of this compound brain concentrations, specifically a 13-fold increase slu.se. This inhibition of P-gp also enhanced the centrally mediated NK1 antagonism of this compound. For instance, in a foot-tapping model in gerbils, the percent reversal for this compound (at 10 mg/kg) increased from 60% to 100% when pretreated with MS-073 slu.se.
Despite the altered brain disposition and enhanced activity due to P-gp inhibition, the interaction of this compound with the NK1 receptor once inside the brain appears unaffected by P-gp transport. This was evidenced by the observation that while the dose and plasma concentration-response curves of this compound shifted to the left in the presence of MS-073, the brain concentrations associated with the response remained unchanged slu.se.
Studies utilizing brain slice models have further supported the role of P-gp. The unbound fraction in rat brain slices (fuBr) for this compound was determined to be 0.017. The brain slice-to-plasma concentration ratio (BS/PRat) for this compound was 4.8, which aligned with the in vivo brain-to-plasma ratio in P-gp knockout (KO) mice (12.6), but was 23-fold greater than that in wild-type (WT) mice (0.21), underscoring the significant P-gp-mediated efflux in the presence of a functional BBB.
Table 1: Impact of P-glycoprotein Inhibition on this compound Disposition
| Parameter | Without P-gp Inhibitor (WT/Control) | With P-gp Inhibitor (KO/MS-073 Pretreatment) | Fold Change/Observation | Source |
| Cell-associated drug conc. (KBV1 vs KB3.1) | KBV1: 9.4-fold lower | KB3.1: Control | 9.4-fold lower in P-gp expressing cells | slu.se |
| Asymmetric transport (MDCK-MDR1 vs WT) | WT MDCK: Baseline | MDCK-MDR1: 5-fold higher | 5-fold higher in P-gp expressing cells | slu.se |
| Brain/plasma ratio (gerbils) | Baseline | 13-fold increase | 13-fold increase with MS-073 pretreatment | slu.se |
| NK1 antagonism reversal (gerbils) | 60% | 100% | Increased from 60% to 100% with MS-073 pretreatment | slu.se |
| Brain slice-to-plasma ratio (BS/PRat) | WT: 0.21 | KO: 12.6 | BS/PRat (4.8) in agreement with KO, 23-fold greater than WT |
Interplay with Other Signaling Pathways Relevant to its Target
This compound functions as an antagonist of the neurokinin-1 (NK1) receptor slu.se. The NK1 receptor, also known as Tachykinin Receptor 1 (TACR1), is a G protein-coupled receptor (GPCR) uni.luslu.se. As a GPCR, the NK1 receptor typically signals through heterotrimeric G proteins, which upon activation by a ligand, can modulate various intracellular signaling cascades. These cascades often involve changes in the levels of second messengers such as cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) trisphosphate (IP3)/diacylglycerol (DAG), leading to the activation or inhibition of downstream protein kinases like Protein Kinase A (PKA) or Protein Kinase C (PKC) uni.lu. These pathways are fundamental to diverse cellular processes, including neuronal function and inflammation, which are relevant to the physiological roles of the NK1 receptor.
While the primary mechanism of action for this compound is its direct antagonism of the NK1 receptor, its interaction with P-glycoprotein also places it within broader regulatory networks that can indirectly affect signaling. For instance, the modulation of P-glycoprotein activity itself can involve complex signaling elements such as tumor necrosis factor (TNF) receptor 1, endothelin (ET) B receptor, protein kinase C, and nitric-oxide synthase, suggesting a regulatory network that influences transporter function uni.lu. However, the direct interplay of this compound with signaling pathways beyond its direct NK1 receptor antagonism and P-gp interaction is not extensively detailed in the provided research findings.
Concepts of Drug Design Strategies Considering Efflux Transporters
The significant impact of efflux transporters like P-glycoprotein on the pharmacokinetics and efficacy of compounds such as this compound underscores their critical consideration in drug design strategies, particularly for agents targeting the central nervous system (CNS) slu.se. The blood-brain barrier (BBB), equipped with P-gp and other transporters, acts as a stringent gatekeeper, regulating the entry and exit of substances to maintain the delicate CNS environment.
Key concepts in drug design strategies that account for efflux transporters include:
Optimizing Brain Penetration: For CNS-targeted drugs, it is crucial to design compounds that can effectively cross the BBB and achieve adequate concentrations at the site of action. P-gp can severely limit the brain penetration of its substrates, leading to reduced therapeutic efficacy.
In Silico Prediction Models: The development of computational (in silico) models is an ongoing challenge in predicting drug brain penetration due to the complex interplay of multiple transport systems at the BBB. These models aim to predict parameters such as the unbound brain-to-plasma concentration ratio (Kp,uu,brain), which is a critical indicator of free drug available at the target site. Such predictions often integrate factors like the unbound fraction in plasma (fu,p) and unbound fraction in brain (fu,brain), alongside predicted P-gp efflux potential.
Modulation of Transporter Activity: Strategies can involve designing compounds that are poor substrates for efflux transporters, or co-administering them with P-gp inhibitors to enhance their brain exposure slu.se. However, inhibiting P-gp can also lead to drug-drug interactions (DDIs) and potential toxicity for other co-administered medications.
Understanding ADME Profile: Drug transporters are paramount in dictating a drug's ADME (absorption, distribution, metabolism, and excretion) profile, which directly influences its pharmacokinetics and ultimately its exposure in the body. Designing drugs with favorable ADME properties, considering transporter interactions, is essential to avoid issues like poor oral absorption, insufficient brain penetration, or altered elimination.
Free-Drug Hypothesis: This concept emphasizes that the unbound drug concentration at the target site is what drives pharmacological activity, rather than total drug levels. Therefore, drug design efforts should focus on optimizing parameters that influence unbound drug concentrations, such as brain tissue binding and plasma protein binding, in addition to transporter interactions.
The comprehensive assessment of transporter interactions early in the drug discovery and development process is vital for lead selection, optimization, and predicting potential clinical implications, including drug-drug interactions and safety concerns.
Compound Names and PubChem CIDs
Future Directions in Cp 141938 Research
Advancements in Brain Penetration Prediction Tools
A critical hurdle in the development of neuro-pharmaceuticals is predicting a molecule's ability to permeate the BBB. acs.org Historically, physicochemical properties such as lipophilicity and polar surface area have been key predictors. acs.org However, the landscape of BBB permeability prediction is rapidly evolving with the integration of machine learning (ML) and artificial intelligence (AI).
Modern computational models are moving beyond simple physicochemical parameters to incorporate a multitude of descriptors for more accurate predictions. nih.gov These integrated ML approaches combine experimental data with in silico measurements, analyzing complex datasets to uncover hidden patterns and predict the BBB penetration of new compounds with greater accuracy and speed than traditional methods. acs.orgnih.gov For instance, deep neural network (DNN) models have demonstrated high accuracy in predicting BBB permeability by analyzing thousands of diverse compounds, each characterized by a vast number of features including physicochemical properties and molecular fingerprints. frontiersin.org
A significant advancement lies in the development of models that not only predict binary BBB penetration (yes/no) but also offer multi-class predictions, such as identifying substrates for efflux transporters. researchgate.net This is crucial as active efflux by transporters like P-glycoprotein (P-gp) is a major mechanism limiting drug accumulation in the brain. nih.gov The performance of various machine learning algorithms in predicting BBB permeability is a subject of ongoing research, with different models offering unique advantages.
Table 1: Comparison of Machine Learning Models for BBB Permeability Prediction
| Model Type | Reported Accuracy/Performance | Key Features |
|---|---|---|
| Deep Neural Network (DNN) | High prediction accuracy (e.g., 98.07%) frontiersin.org | Can analyze large and complex datasets with numerous features. frontiersin.org |
| Random Forest | Best performance for binary BBB prediction (AUC 0.88) and multiclass efflux transporter prediction (AUC 0.82) in some studies. acs.orgresearchgate.net | An ensemble method that can handle complex, non-linear relationships. acs.orgresearchgate.net |
| Support Vector Machine (SVM) | Outperformed other traditional ML algorithms like Naïve Bayes and k-Nearest Neighbors in certain studies, with accuracies around 96.77%. frontiersin.org | A powerful classification algorithm effective in high-dimensional spaces. nih.govfrontiersin.org |
| Convolutional Neural Network (CNN) | Achieved high accuracy (e.g., 97.44% - 97.61%) by applying transfer learning. frontiersin.org | Particularly useful for learning from structural representations of molecules. frontiersin.org |
Note: Performance metrics can vary based on the dataset and specific model architecture.
Future research will likely focus on refining these models by incorporating larger and more diverse datasets, including data from positron emission tomography (PET) imaging which provides in vivo visualization of a molecule's biodistribution. acs.org The continued development of these predictive tools will be instrumental in the early-stage identification and optimization of CNS drug candidates.
Exploration of Novel Molecular Interactions
For compounds that are substrates of efflux transporters like P-glycoprotein, a key strategy to enhance brain penetration is the co-administration of a P-gp inhibitor. nih.gov P-gp is a promiscuous transporter that recognizes a wide array of structurally diverse xenobiotics. nih.gov Understanding the molecular interactions that govern substrate recognition and inhibitor binding is paramount for designing effective CNS therapies.
Future research in this area will delve deeper into the complex structure and function of P-gp. While the human P-gp structure has been challenging to crystallize, advancements in techniques like cryo-electron microscopy are providing unprecedented insights. nih.gov These structural details, combined with computational approaches like molecular dynamics simulations and docking studies, can elucidate the binding modes of inhibitors. nih.gov
The mechanisms by which inhibitors modulate P-gp activity are varied and offer multiple avenues for therapeutic intervention. These mechanisms include:
Competitive inhibition: The inhibitor directly competes with the drug for the same binding site on P-gp. nih.gov
Non-competitive or allosteric inhibition: The inhibitor binds to a site distinct from the substrate-binding site, inducing a conformational change that reduces transporter activity. mdpi.com
Interference with ATP hydrolysis: Some inhibitors may disrupt the energy source required for the efflux pump's function. mdpi.com
A particularly interesting area of future exploration is the interplay between P-gp and other biological systems, such as cytochrome P450 (CYP) enzymes, particularly CYP3A4. nih.govtg.org.au These two proteins are often co-expressed and share many common substrates and inhibitors. nih.govtg.org.au A deeper understanding of this interplay is crucial for predicting and managing drug-drug interactions, which can significantly alter a drug's bioavailability and safety profile. nih.gov The investigation of novel P-gp inhibitors, including those derived from natural sources, continues to be a promising research direction. nih.govmdpi.com
Methodological Innovations in Preclinical Assessment
The translation of preclinical findings into clinical success remains a significant challenge in neuro-oncology and other CNS disorders. nih.gov To bridge this gap, innovations in preclinical assessment methodologies are essential. The traditional reliance on animal models is being supplemented and, in some cases, replaced by more human-relevant and efficient approaches. pharmafeatures.com
One of the most promising areas of innovation is the development and use of microphysiological systems (MPS) , often referred to as "organs-on-chips." pharmafeatures.com These devices use microfluidic technologies to create three-dimensional cell culture environments that mimic the structure and function of human organs, including the blood-brain barrier. pharmafeatures.com BBB-on-a-chip models can provide a more accurate and higher-throughput platform for screening the permeability and toxicity of CNS drug candidates compared to traditional cell culture or animal models.
Another key area of innovation is the integration of biomarkers into early-stage preclinical development. nih.govpharmafeatures.com Identifying and validating biomarkers that can provide early indications of a drug's efficacy and safety can streamline the development process and improve the predictive value of preclinical studies. pharmafeatures.com This includes the use of advanced imaging techniques and molecular profiling to assess a compound's pharmacodynamic effects in relevant preclinical models.
Furthermore, there is a growing emphasis on human-centered design principles in the planning and execution of preclinical and clinical research. jmir.org This involves considering the context and needs of patients even at the earliest stages of drug development to ensure that the research is focused on clinically meaningful outcomes. The application of large language models (LLMs) and other AI tools is also being explored to optimize the design of clinical trials, which can be informed by more robust and predictive preclinical data. jmir.org
Table 2: Emerging Preclinical Assessment Methodologies
| Methodology | Description | Potential Advantages |
|---|---|---|
| Microphysiological Systems (Organs-on-Chips) | 3D cell culture systems that mimic the structure and function of human organs, such as the BBB. pharmafeatures.com | Improved human relevance, higher throughput, and potential to reduce animal testing. pharmafeatures.com |
| Integrated Biomarker Strategies | The use of molecular, imaging, or other biomarkers to assess drug efficacy and safety early in development. nih.govpharmafeatures.com | Early go/no-go decisions, improved translation to clinical trials. nih.govpharmafeatures.com |
| Human-Centered Design | Applying principles of design thinking to focus research on patient needs and clinically relevant outcomes. jmir.org | Increased likelihood of clinical adoption and patient benefit. jmir.org |
The future of preclinical assessment for CNS drug candidates like CP 141938 will likely involve a multi-pronged approach, integrating these innovative methodologies to generate more predictive and clinically translatable data.
Q & A
Basic Research Questions
Q. How should I formulate a research question for studying CP 141938?
- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question, ensuring clarity and specificity . For example: "In [population], how does [intervention related to this compound] compare to [comparator] in terms of [outcome] over [timeframe]?" Additionally, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s practicality and impact . Avoid overly broad questions; instead, narrow the scope to testable hypotheses.
Q. What strategies ensure a comprehensive literature review for this compound?
- Methodological Answer :
- Step 1 : Use advanced search operators (e.g., Boolean terms, quotation marks) in academic databases (PubMed, Scopus) and Google Scholar to identify primary sources. Prioritize peer-reviewed articles over secondary summaries .
- Step 2 : Screen abstracts for relevance to this compound’s mechanisms or applications. Track citations of seminal papers to map knowledge gaps .
- Step 3 : Organize findings thematically (e.g., experimental methods, contradictory results) using reference managers (Zotero, EndNote) .
Q. How do I design a reproducible experimental protocol for this compound?
- Methodological Answer :
- Documentation : Predefine variables (e.g., dosage, temperature) and control conditions. Include step-by-step procedures for synthesizing or analyzing this compound, adhering to guidelines for chemical identity verification (e.g., NMR, HPLC data for novel compounds) .
- Validation : Use internal controls and replicate experiments across multiple batches to confirm consistency. Publish detailed protocols in supplementary materials to enable replication .
Advanced Research Questions
Q. How can I resolve contradictions in existing data on this compound’s properties?
- Methodological Answer :
- Root-Cause Analysis : Compare experimental conditions across studies (e.g., purity of this compound, measurement techniques). For example, discrepancies in solubility data may arise from variations in solvent grade or temperature .
- Iterative Testing : Design follow-up experiments to isolate confounding variables. Use statistical tools (ANOVA, regression) to quantify uncertainty and identify outliers .
Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response relationships?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response curves using models like the Hill equation or log-logistic functions to estimate EC50 values. Validate assumptions (e.g., normality, homoscedasticity) with residual plots .
- Bayesian Approaches : Incorporate prior knowledge (e.g., toxicity thresholds) to refine parameter estimates, particularly for small sample sizes .
Q. How do I optimize experimental design for high-throughput screening of this compound derivatives?
- Methodological Answer :
- Factorial Design : Test multiple variables (e.g., reaction time, catalyst concentration) simultaneously to identify interactions. Use software (JMP, Minitab) to generate and analyze design matrices .
- Automation : Implement robotic liquid handlers and plate readers to standardize assays and minimize human error. Include randomization to mitigate batch effects .
Q. What ethical considerations apply to human subjects research involving this compound?
- Methodological Answer :
- Informed Consent : Disclose potential risks (e.g., toxicity) and benefits in participant documentation. Ensure compliance with institutional review boards (IRBs) and frameworks like the Declaration of Helsinki .
- Data Anonymization : Strip datasets of personally identifiable information (PII) before analysis. Use secure storage solutions (encrypted drives, password-protected databases) .
Methodological Tools and Resources
- Data Collection : Use electronic lab notebooks (ELNs) for real-time data entry and version control .
- Collaboration : Adopt project management platforms (Trello, Slack) to coordinate tasks and share findings .
- Dissemination : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for structuring manuscripts, including detailed experimental sections and ethical statements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
